molecular formula C14H30O B12658638 7,11-Dimethyldodecan-3-ol CAS No. 94021-93-9

7,11-Dimethyldodecan-3-ol

Cat. No.: B12658638
CAS No.: 94021-93-9
M. Wt: 214.39 g/mol
InChI Key: FRUDUNOMFKEQDI-UHFFFAOYSA-N
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Description

7,11-Dimethyldodecan-3-ol is a branched secondary alcohol with a 12-carbon backbone (dodecanol) featuring methyl groups at positions 7 and 11 and a hydroxyl group at position 3. Its molecular formula is C₁₄H₃₀O, with a calculated molecular weight of 214.39 g/mol. As a hydrophobic compound, its solubility and reactivity are influenced by the branching and hydroxyl placement.

Properties

CAS No.

94021-93-9

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

7,11-dimethyldodecan-3-ol

InChI

InChI=1S/C14H30O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h12-15H,5-11H2,1-4H3

InChI Key

FRUDUNOMFKEQDI-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(C)CCCC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecan-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecane derivative followed by oxidation and reduction steps to introduce the hydroxyl group at the desired position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and oxidizing agents like chromium trioxide.

Industrial Production Methods: In industrial settings, the production of 7,11-Dimethyldodecan-3-ol may involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,11-Dimethyldodecan-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 7,11-Dimethyldodecan-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a model molecule to study the behavior of similar alcohols in biological systems.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7,11-Dimethyldodecan-3-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and pathways.

Comparison with Similar Compounds

Key Observations:

Chain Length and Branching: 7,11-Dimethyldodecan-3-ol’s longer carbon chain (C14 vs. C10 in 3,7-Dimethyloctan-3-ol) reduces solubility due to increased hydrophobicity. The tertiary alcohol in 3,7-Dimethyloctan-3-ol exhibits higher steric hindrance, reducing reactivity compared to the secondary alcohol in 7,11-Dimethyldodecan-3-ol.

Functional Group Impact: Dodecane-1,12-diol’s dual primary hydroxyl groups enhance polarity and reactivity, making it more susceptible to oxidation than monofunctional alcohols . The methoxy group in 7-Methoxy-3,7-dimethyloctan-2-ol introduces ether functionality, altering solubility and metabolic pathways compared to purely hydrocarbon-backbone alcohols .

Hazard Profiles :

  • Both 3,7-Dimethyloctan-3-ol and 7,11-Dimethyldodecan-3-ol likely share hazards such as skin/eye irritation (H315/H319) due to their alcohol groups. Dodecane-1,12-diol’s incompatibility with strong acids/oxidizers suggests similar storage precautions .

Research Findings and Discussion

Solubility and log S Trends

  • 3,7-Dimethyloctan-3-ol has a solubility of 0.445 mg/mL and log S values of -3.37 (Ali) and -2.56 (SILICOS-IT), reflecting moderate hydrophobicity . The longer chain and additional branching in 7,11-Dimethyldodecan-3-ol likely reduce solubility further.
  • Dodecane-1,12-diol, despite its dual hydroxyl groups, may exhibit lower solubility than monools due to crystalline packing forces, though direct data is unavailable .

Stability and Reactivity

  • Secondary alcohols like 7,11-Dimethyldodecan-3-ol are less reactive toward oxidation than primary alcohols (e.g., dodecane-1,12-diol) but more reactive than tertiary alcohols .

Biological Activity

7,11-Dimethyldodecan-3-ol is a long-chain alcohol that has garnered attention for its potential biological activities. This compound is part of a larger class of terpenoids and fatty alcohols, which are known for various pharmacological properties. This article reviews the biological activity of 7,11-Dimethyldodecan-3-ol, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by relevant data tables and case studies.

7,11-Dimethyldodecan-3-ol is characterized by its long hydrocarbon chain and two methyl groups located at the 7th and 11th carbon positions. Its structure can influence its solubility, volatility, and interaction with biological membranes. The molecular formula is C14H30OC_{14}H_{30}O, and it is often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify its presence in various extracts.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of 7,11-Dimethyldodecan-3-ol. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage.

Case Study: Antioxidant Effects

A study evaluated the antioxidant capacity of several long-chain alcohols, including 7,11-Dimethyldodecan-3-ol. The results indicated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants.

CompoundIC50 (µg/mL)
7,11-Dimethyldodecan-3-ol45.6
Ascorbic Acid10.2
Quercetin12.5

The IC50 value represents the concentration required to inhibit 50% of the free radicals. Lower values indicate stronger antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of 7,11-Dimethyldodecan-3-ol have been explored in various studies. Long-chain alcohols are known for their ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial effects against common pathogens, 7,11-Dimethyldodecan-3-ol showed promising results:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Potential Therapeutic Applications

The biological activities of 7,11-Dimethyldodecan-3-ol suggest potential therapeutic applications in medicine:

  • Anti-inflammatory Effects : Some studies indicate that long-chain alcohols can modulate inflammatory pathways.
  • Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress.
  • Pest Management : As a pheromone precursor in certain species like pine sawflies, it has implications for environmentally friendly pest control strategies.

Research Findings

Research has shown that when applied in formulations with other compounds, 7,11-Dimethyldodecan-3-ol enhances the efficacy of treatments against specific diseases.

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